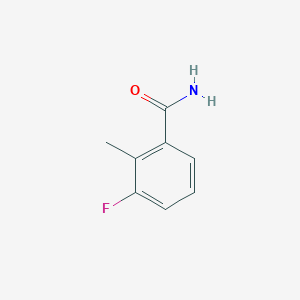

3-Fluoro-2-methylbenzamide

Description

BenchChem offers high-quality 3-Fluoro-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOKYZJJNQBVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590661 | |

| Record name | 3-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-05-2 | |

| Record name | 3-Fluoro-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-methylbenzamide CAS number 886502-05-2 properties

Introduction: Unveiling the Potential of a Fluorinated Aromatic Amide

3-Fluoro-2-methylbenzamide, bearing the CAS number 886502-05-2, is a fluorinated aromatic amide that has garnered interest within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, a methyl group, and a carboxamide group, presents a unique combination of functionalities that make it a valuable building block in organic synthesis. The strategic placement of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This guide provides a comprehensive technical overview of 3-Fluoro-2-methylbenzamide, detailing its properties, a proposed synthesis protocol, analytical characterization methods, and its potential applications in research and development.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental physicochemical properties of 3-Fluoro-2-methylbenzamide is paramount for its effective utilization in research and synthesis. While comprehensive experimental data for this specific compound is not widely published, we can infer some properties based on its structure and data from similar compounds.

| Property | Value | Source/Comment |

| CAS Number | 886502-05-2 | [1][4][5] |

| Molecular Formula | C₈H₈FNO | [1][4][6][7] |

| Molecular Weight | 153.15 g/mol | [1][4][7] |

| Appearance | Off-white to slight yellow solid | [5] (Typical for similar benzamides) |

| Purity | ≥98% | [4] (As offered by suppliers) |

| Storage | Sealed in a dry environment at room temperature. | [1][7] |

Synthesis of 3-Fluoro-2-methylbenzamide: A Proposed Experimental Protocol

Rationale Behind the Synthetic Strategy

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The chosen two-step approach involves the activation of the carboxylic acid to an acid chloride, followed by amination. This method is generally high-yielding and avoids the need for harsh reaction conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for the formation of acid chlorides as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, simplifying purification. The subsequent reaction with ammonia provides the desired primary amide.

Step-by-Step Synthesis Workflow

Step 1: Synthesis of 3-Fluoro-2-methylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-2-methylbenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-2-methylbenzamide

-

Cool the crude 3-fluoro-2-methylbenzoyl chloride from Step 1 in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (NH₄OH, excess) to the cooled acid chloride with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete.

-

The solid product, 3-Fluoro-2-methylbenzamide, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash it with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Characterization: Ensuring Purity and Identity

The confirmation of the structure and the assessment of the purity of the synthesized 3-Fluoro-2-methylbenzamide are critical for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 3-Fluoro-2-methylbenzamide is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹JC-F).

While specific experimental spectra for 3-Fluoro-2-methylbenzamide are not publicly available, data for a similar compound, 2-fluoro-N-methylbenzamide, shows characteristic shifts that can be used for comparative purposes.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound. A reversed-phase HPLC method would be suitable for 3-Fluoro-2-methylbenzamide.

A General HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (likely around 254 nm).

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or methanol.

The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Applications in Research and Development: A Versatile Building Block

The unique structural features of 3-Fluoro-2-methylbenzamide make it a promising candidate for use in drug discovery and the development of novel agrochemicals.

Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The benzamide moiety is also a common scaffold in a variety of biologically active compounds.[9] Therefore, 3-Fluoro-2-methylbenzamide can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, substituted benzamides are known to act as kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of 3-Fluoro-2-methylbenzamide could be explored for the development of novel inhibitors targeting specific kinases.

Potential in Agrochemicals

Fluorinated organic compounds are also of significant interest in the agrochemical industry.[8] They can be used to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. The benzamide functional group is present in several commercial pesticides. The unique substitution pattern of 3-Fluoro-2-methylbenzamide could lead to the discovery of new crop protection agents with novel modes of action.

Safety and Handling

Based on information for similar compounds, 3-Fluoro-2-methylbenzamide should be handled with care. The following hazard and precautionary statements are noted for this compound:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P317 (IF ON SKIN: Get medical help), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Fluoro-2-methylbenzamide is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its structural features and the well-understood chemistry of fluorinated benzamides provide a strong foundation for its exploration in various research and development programs. The proposed synthetic and analytical protocols in this guide offer a starting point for researchers interested in utilizing this promising compound. As the demand for innovative and effective chemical solutions continues to grow, the importance of versatile building blocks like 3-Fluoro-2-methylbenzamide is set to increase.

References

-

Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

Covethouse. 3-Fluoro-2-methylbenzamide. [Link]

- Google Patents. A kind of preparation method of fluorobenzamide compound.

- Google Patents. The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

- Google Patents. Novel synthesis of 3-amino-2-methylbenzotrifluoride.

-

United States Patent. United States Patent (15) 3,694,444. [Link]

-

United States Patent. United States Patent (12). [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

-

SpectraBase. Benzamide, 3-fluoro-N-methyl-. [Link]

-

SpectraBase. N-(3-fluorophenyl)-2-methylbenzamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

PubMed. Fluorine in medicinal chemistry. [Link]

-

Capot Chemical. 886502-05-2 | 3-Fluoro-2-methylbenzamide. [Link]

Sources

- 1. 886502-05-2|3-Fluoro-2-methylbenzamide|BLD Pharm [bldpharm.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-Fluoro-2-methylbenzamide | 886502-05-2 [sigmaaldrich.com]

- 7. covethouse.eu [covethouse.eu]

- 8. rsc.org [rsc.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

Part 1: Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 3-Fluoro-2-methylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-2-methylbenzamide, detailing its molecular characteristics, synthesis, and significance as a building block in contemporary research and pharmaceutical development.

Introduction: The Strategic Role of Fluorinated Benzamides

3-Fluoro-2-methylbenzamide is a synthetically derived organic compound belonging to the aromatic amide family. Its structure is distinguished by a benzene ring functionalized with a carboxamide group, a fluorine atom at the 3-position, and a methyl group at the 2-position. The strategic placement of fluorine has become a cornerstone of modern medicinal chemistry.[1][2] The high electronegativity and small atomic size of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] The adjacent methyl group further imparts steric and electronic effects that can be crucial for orienting the molecule within a biological target's binding pocket. Consequently, 3-Fluoro-2-methylbenzamide is not merely an inert chemical but a valuable scaffold for designing novel therapeutic agents.

Molecular Structure and Weight

The foundational attributes of 3-Fluoro-2-methylbenzamide are its molecular formula, C₈H₈FNO, and a precise molecular weight of 153.15 g/mol .[4][5] The spatial arrangement of its constituent atoms is critical to its chemical behavior and interactions.

Caption: Molecular structure of 3-Fluoro-2-methylbenzamide.

Physicochemical Data Summary

The key physicochemical properties of 3-Fluoro-2-methylbenzamide are summarized below. These parameters are essential for experimental design, including solvent selection, reaction condition optimization, and formulation development.

| Property | Value | Reference |

| IUPAC Name | 3-Fluoro-2-methylbenzamide | [4] |

| CAS Number | 886502-05-2 | [4] |

| Molecular Formula | C₈H₈FNO | [4] |

| Molecular Weight | 153.15 g/mol | [4][5] |

| Physical State | Solid, typically a white to off-white powder | [6] |

| Melting Point | 7 °C (for the aniline precursor) | [7] |

| Boiling Point | 89-91 °C at 15 mmHg (for the aniline precursor) | [7] |

| Density | 1.099 g/mL at 25 °C (for the aniline precursor) | [7] |

| SMILES | CC1=C(C=CC=C1F)C(=O)N | [4] |

| InChIKey | SLDLVGFPFFLYBM-UHFFFAOYSA-N (for the aniline precursor) | [7] |

Note: Some physical data points reference the closely related precursor, 3-Fluoro-2-methylaniline, providing a valuable proxy for expected properties.

Part 2: Synthesis, Experimental Protocols, and Validation

Rationale for Synthetic Strategy

The synthesis of benzamides is a fundamental transformation in organic chemistry. A robust and widely adopted strategy for preparing 3-Fluoro-2-methylbenzamide involves a two-step sequence starting from the corresponding carboxylic acid, 2-amino-3-fluorobenzoic acid.[8] This method is favored due to the commercial availability of the starting material and the high efficiency of the transformations.

The core logic is as follows:

-

Activation of the Carboxylic Acid: The carboxyl group is first converted into a more reactive acyl chloride. This is a critical activation step, as the direct reaction of a carboxylic acid with an amine to form an amide is thermodynamically unfavorable and requires harsh conditions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.

-

Nucleophilic Acyl Substitution: The resulting acyl chloride is then treated with ammonia. Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is a classic nucleophilic acyl substitution reaction that proceeds readily to form the stable amide bond.

This workflow ensures a controlled, high-yielding process suitable for both laboratory-scale synthesis and potential scale-up.

Caption: High-level workflow for the synthesis of 3-Fluoro-2-methylbenzamide.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and purification should yield a product whose analytical data (NMR, MS, IR) matches the known values for 3-Fluoro-2-methylbenzamide.

Materials:

-

2-Amino-3-fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Aqueous ammonia (NH₃, ~28-30%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

-

Formation of the Acyl Chloride Intermediate: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-3-fluorobenzoic acid (1.0 eq). b. Add anhydrous DCM to dissolve the starting material. c. Cool the flask to 0 °C using an ice bath. This is crucial to moderate the initial exothermic reaction upon adding the chlorinating agent. d. Slowly add thionyl chloride (1.2 eq) dropwise. e. After addition, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until gas evolution ceases. The reaction can be monitored by thin-layer chromatography (TLC). f. Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator to yield the crude acyl chloride, which is typically used immediately in the next step.

-

Amidation to Form 3-Fluoro-2-methylbenzamide: a. Dissolve the crude acyl chloride in a fresh portion of anhydrous DCM and cool the solution to 0 °C. b. While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (approx. 5.0 eq). The formation of a white precipitate is expected. c. Allow the reaction to warm to room temperature and stir for an additional 1 hour to ensure complete conversion. d. Transfer the mixture to a separatory funnel and dilute with water. e. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any HCl byproduct) and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification and Validation: a. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. b. The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to validate its structure and identity.

Part 3: Applications and Future Directions

Utility in Drug Discovery and Medicinal Chemistry

3-Fluoro-2-methylbenzamide and its derivatives are of significant interest in drug discovery. The benzamide moiety is a common feature in many biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening. For instance, related fluorinated benzamides have been investigated as binders for Cereblon (CRBN), a component of E3 ubiquitin ligase complexes, which is a key target in the development of proteolysis-targeting chimeras (PROTACs).[3] Furthermore, similar structures are key intermediates in the synthesis of potent anti-androgen drugs used in cancer therapy.[9][10]

References

-

3-fluoro-2-methyl-N-phenylbenzamide | C14H12FNO , PubChem, National Center for Biotechnology Information. [Link]

-

2-fluoro-N-methylbenzamide | C8H8FNO , PubChem, National Center for Biotechnology Information. [Link]

- Fluorine in drug discovery: Role, design and case studies, Grounding Source.

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs , National Center for Biotechnology Information. [Link]

- The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-, Google P

-

A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide , ResearchGate. [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure , Organic Syntheses. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) , National Center for Biotechnology Information. [Link]

-

Applications of fluorine-containing amino acids for drug design , PubMed. [Link]

-

3-METHYLBENZAMIDE | CAS 618-47-3 , Matrix Fine Chemicals. [Link]

-

2-Fluorobenzamide | C7H6FNO , PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1stsci.com [1stsci.com]

- 5. 2-fluoro-N-methylbenzamide | C8H8FNO | CID 2425972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-フルオロ-2-メチルアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of 3-Fluoro-2-methylbenzamide

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-methylbenzamide

3-Fluoro-2-methylbenzamide is a valuable fluorinated aromatic building block in medicinal and materials chemistry. The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where fine-tuning molecular properties is paramount for efficacy and safety.[2][3] This guide provides a comprehensive overview of the principal synthetic pathways to 3-Fluoro-2-methylbenzamide, offering field-proven insights into reaction mechanisms, experimental protocols, and the rationale behind key strategic decisions in its synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing a synthesis begins with retrosynthesis. By conceptually breaking down the target molecule, 3-Fluoro-2-methylbenzamide, we can identify key bonds and the precursor molecules from which they can be formed. The most logical disconnections are at the amide C-N bond and the C-C bond of the carboxylic acid precursor, leading to two primary synthetic strategies.

1.B. Direct Amidation using Coupling Agents

To avoid the use of harsh chlorinating agents, direct coupling methods can be employed. These methods use activating agents to facilitate amide bond formation under milder conditions.

Mechanism & Rationale: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly used. [4]EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ammonia. HOBt is often added to suppress side reactions and minimize racemization if chiral centers are present. This method is particularly valuable in the synthesis of complex molecules where sensitive functional groups might not tolerate treatment with thionyl chloride.

Another approach involves heating the carboxylic acid with ammonium carbonate. [5][6]This forms an ammonium salt which, upon strong heating, dehydrates to produce the amide. [7][5][6][8]

Pathway 2: Controlled Hydrolysis of 3-Fluoro-2-methylbenzonitrile

An alternative route begins with the corresponding nitrile. The selective hydration of a nitrile provides a direct path to the primary amide.

Mechanism & Rationale: Nitrile hydrolysis can be catalyzed by either acid or base. [9][10]The key challenge is to stop the reaction at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid, especially under harsh conditions. [11]

-

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. [9][10]* Base-catalyzed hydrolysis: A strong nucleophile, hydroxide, attacks the nitrile carbon directly.

To improve selectivity, various catalytic systems have been developed, including those using transition metals like molybdenum(VI) or specific reaction conditions like using hydrated ionic liquids to favor the formation of the amide over the carboxylic acid. [12][13]

Synthesis of Key Precursors

The availability of the starting materials, 3-fluoro-2-methylbenzoic acid and its corresponding nitrile, is critical. Below are common methods for their preparation.

Synthesis of 3-Fluoro-2-methylbenzoic acid

-

Via the Balz-Schiemann Reaction: This is a cornerstone reaction for introducing fluorine into an aromatic ring. [14][15]It begins with a primary aromatic amine, which is converted into a diazonium tetrafluoroborate salt. [16]Thermal decomposition of this salt then yields the aryl fluoride. [16][17]The synthesis would start from 2-amino-3-methylbenzoic acid. The diazotization is performed with nitrous acid (generated in situ from NaNO₂ and an acid like HBF₄), followed by heating to replace the diazonium group with fluorine. [16]While effective, this reaction can require high temperatures and presents a potential explosion risk with dry diazonium salts. [15]Modern adaptations using ionic liquids or photochemical initiation can improve safety and yields. [15][17][18]

-

Via Carboxylation of a Grignard Reagent: This method builds the carboxylic acid functionality onto a pre-existing fluoroaromatic scaffold. The synthesis would start from 1-bromo-3-fluoro-2-methylbenzene. This halide is converted to a Grignard reagent (R-MgBr) using magnesium metal. [19]This highly nucleophilic organometallic reagent then attacks the electrophilic carbon of carbon dioxide (often bubbled through the solution as a gas or added as dry ice), followed by an acidic workup to protonate the resulting carboxylate salt. [20][21][22]This is an excellent method for creating a C-C bond and introducing the carboxyl group. [20]

Synthesis of 3-Fluoro-2-methylbenzonitrile

The Sandmeyer reaction provides a powerful method to convert an aryl diazonium salt into a variety of functional groups, including a nitrile. [23]Starting from 3-amino-2-methylbenzonitrile, diazotization followed by treatment with copper(I) cyanide (CuCN) would yield the desired 3-fluoro-2-methylbenzonitrile. The Sandmeyer reaction is often complementary to the Balz-Schiemann reaction and is a staple of aromatic chemistry. [23][24]

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Steps (from precursor) | Advantages | Disadvantages |

| 1.A: Acyl Chloride | 3-Fluoro-2-methylbenzoic acid | SOCl₂, NH₃ | 2 | High yield, reliable, uses common reagents. | Uses harsh/corrosive chlorinating agent. |

| 1.B: Direct Coupling | 3-Fluoro-2-methylbenzoic acid | EDCI, HOBt, NH₃ | 1 | Mild conditions, good for sensitive substrates. | Coupling reagents can be expensive. |

| 2: Nitrile Hydrolysis | 3-Fluoro-2-methylbenzonitrile | H₂SO₄ or NaOH | 1 | Atom-economical, direct conversion. | Risk of over-hydrolysis to carboxylic acid; requires careful control. |

Experimental Protocols

Disclaimer: These protocols are intended for trained research professionals in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment, must be taken.

Protocol 1: Synthesis of 3-Fluoro-2-methylbenzamide via Acyl Chloride

Step 1: Synthesis of 3-Fluoro-2-methylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add 3-Fluoro-2-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen).

-

Slowly heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-Fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-2-methylbenzamide

-

Cool a flask containing a concentrated aqueous solution of ammonium hydroxide (approx. 10 eq) in an ice bath.

-

Dissolve the crude 3-Fluoro-2-methylbenzoyl chloride from Step 1 in a minimal amount of a dry, inert solvent (e.g., THF or Dichloromethane).

-

Add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A white precipitate should form immediately.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any ammonium salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Fluoro-2-methylbenzamide.

Protocol 2: Synthesis of 3-Fluoro-2-methylbenzamide via Nitrile Hydrolysis

-

In a round-bottom flask, dissolve 3-Fluoro-2-methylbenzonitrile (1.0 eq) in a suitable solvent such as ethanol.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Add hydrogen peroxide (30% aqueous solution, 3.0-5.0 eq) dropwise to the stirred mixture, maintaining the temperature below 40°C with an ice bath if necessary.

-

After the addition is complete, heat the mixture to 50-60°C and monitor the reaction by TLC or GC-MS until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-Fluoro-2-methylbenzamide.

References

- Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22).

- Balz–Schiemann reaction - Wikipedia. (n.d.).

- Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. (n.d.).

- the preparation of amides - Chemguide. (n.d.).

- The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.).

- Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (n.d.).

- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2024, September 30).

- 21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.).

- Balz–Schiemann reaction - Grokipedia. (n.d.).

- Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents - JoVE. (2025, May 22).

- 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025, January 19).

- Formation of carboxylic acids from Grignard reagents and CO2 - Master Organic Chemistry. (n.d.).

- Balz-Schiemann Reaction - Organic Chemistry Portal. (n.d.).

- Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023, March 10).

- Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).

- Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions | ACS Omega. (2021, August 13).

- (PDF) A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - ResearchGate. (2021, January 25).

- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates | Organic Letters - ACS Publications. (2021, January 25).

- 3-Fluoro-2-methylbenzoic acid | CAS 699-90-1 - Ossila. (n.d.).

- Conversion of nitriles to amides - Chemistry LibreTexts. (2023, January 22).

- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates - American Chemical Society. (2021, January 25).

- Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. (2023, February 13).

- Sandmeyer reaction - Wikipedia. (n.d.).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).

- methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook. (n.d.).

- WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents. (n.d.).

- Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. (n.d.).

- The Versatility of 3-Fluoro-2-methylbenzoic Acid in Organic Synthesis and Materials Science. (n.d.).

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).

- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. (2022, October 12).

- 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 - ChemicalBook. (2025, July 24).

- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - Quest Journals. (n.d.).

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (n.d.).

- 3-Fluoro-2-methylbenzamide | 1stsci.com - 1st Scientific. (n.d.).

- Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). (n.d.).

- Compound 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide - Chemdiv. (n.d.).

- 3-Fluoro-2-methylbenzoic acid - MySkinRecipes. (n.d.).

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).

- US3941768A - One step diazotization coupling process - Google Patents. (n.d.).

- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents. (n.d.).

-

Amino-Methyl Benzoic Acid Derived Azo Dyes [25]- ResearchGate. (n.d.). Retrieved from vertexaisearch.cloud.google.com

- 3-Fluoro-2-methylbenzoic acid - Oakwood Chemical. (n.d.).

- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (n.d.).

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents. (n.d.).

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents. (n.d.).

- 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem. (n.d.).

- 2-Fluoro-3-methylbenzonitrile | 185147-07-3 - Sigma-Aldrich. (n.d.).

Sources

- 1. 3-Fluoro-2-methylbenzoic acid [myskinrecipes.com]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 15. grokipedia.com [grokipedia.com]

- 16. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 17. Balz-Schiemann Reaction [organic-chemistry.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 20. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 24. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Fluorinated Benzamides: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Role of Fluorine in Modern Drug Design

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] This guide delves into the diverse biological activities of a particularly promising class of fluorinated compounds: benzamides. We will explore their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, providing researchers, scientists, and drug development professionals with a comprehensive technical overview grounded in experimental evidence and practical methodologies.

I. Anticancer Activity of Fluorinated Benzamides: Targeting the Engines of Malignancy

Fluorinated benzamides have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.

A. Disruption of Cancer Cell Proliferation and Viability

A primary method for assessing the anticancer potential of novel compounds is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Numerous studies have utilized this assay to quantify the cytotoxic effects of fluorinated benzamides on cancer cells.

For instance, a series of newly synthesized cinnamide-fluorinated derivatives were evaluated for their antiproliferative properties against the HepG2 liver cancerous cell line using the standard MTT technique.[2] One promising imidazolone derivative demonstrated an IC50 value of 4.23 μM, indicating significant cytotoxic activity.[2] Similarly, fluorinated benzothiazole and benzoxazole derivatives have shown potent antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468) and colon carcinoma cell lines (HCT-116 and HT-29).[3]

Table 1: Cytotoxicity of Selected Fluorinated Benzamides in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Assay | IC50 / GI50 Value | Reference |

| Cinnamide-Fluorinated Derivative | HepG2 (Liver) | MTT | 4.23 μM | [2] |

| Fluorinated Pyrazolylbenzimidazole | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | MTT | 0.95–1.57 μM | [3] |

| Fluorinated Benzothiazole | MDA-MB-468 (Breast) | MTT | 0.20–0.5 μM | [3] |

| 4-(Arylaminomethyl)benzamide | HL60 (Leukemia) | MTT | 5.6 μM | [4] |

| 4-(Arylaminomethyl)benzamide | K562 (Leukemia) | MTT | 5.6 μM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of fluorinated benzamides on adherent cancer cell lines.

Materials:

-

96-well flat-bottom microplates

-

Cancer cell line of interest

-

Complete culture medium

-

Fluorinated benzamide compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated benzamide compounds in complete culture medium. Remove the existing medium from the wells and add the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Induction of Cell Cycle Arrest and Apoptosis

Beyond general cytotoxicity, it is crucial to understand the specific mechanisms by which fluorinated benzamides exert their anticancer effects. Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a cell population and to detect apoptosis.

Studies have shown that some fluorinated benzamides can induce cell cycle arrest at specific phases. For example, a potent cinnamide derivative was found to arrest the cell cycle of HepG2 cells at the G1 phase.[2] This was accompanied by an increase in the percentage of cells in the pre-G1 phase, indicative of apoptosis.[2] Further analysis revealed that this compound induced both early and late apoptosis.[2]

Experimental Workflow: Cell Cycle Analysis via Flow Cytometry

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide Staining

Materials:

-

Treated and control cancer cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with the fluorinated benzamide, harvest the cells by trypsinization.

-

Washing: Wash the cells with PBS to remove any residual medium or trypsin.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice.

-

Rehydration and RNA Digestion: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.

-

DNA Staining: Add the PI staining solution to the cells and incubate in the dark for at least 15-30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting data will be a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest. An increase in the sub-G1 population is indicative of apoptosis.[5]

C. Inhibition of Key Signaling Pathways

The anticancer activity of many fluorinated benzamides can be attributed to their ability to inhibit specific signaling pathways that are crucial for cancer cell growth and survival.

1. The Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[6] The Smoothened (Smo) receptor is a key component of this pathway. Several benzamide derivatives have been identified as potent Smoothened antagonists, effectively inhibiting the Hh pathway.[6][7][8] For example, a series of 2-methoxybenzamide derivatives were shown to possess potent Hh pathway inhibition with nanomolar IC50 values.[6]

Signaling Pathway: Hedgehog Pathway Inhibition by Fluorinated Benzamides

Caption: Fluorinated benzamides can act as Smoothened antagonists, inhibiting the Hedgehog signaling pathway.

2. The PI3K/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism.[9] Its dysregulation is a common event in many cancers. Some fluorinated compounds have been shown to inhibit this pathway, contributing to their anticancer effects.[1][10] Inhibition of this pathway can lead to cell cycle arrest and a reduction in cell migration.[11]

Signaling Pathway: PI3K/Akt/mTOR Pathway and Potential Inhibition

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Fluoro-2-methylbenzamide: Synthesis, Reactivity, and Applications as a Key Chemical Intermediate

Introduction: The Strategic Value of Fluorinated Benzamides

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's pharmacokinetic and physicochemical profile, including metabolic stability, lipophilicity, and binding affinity.[1] Within this context, 3-Fluoro-2-methylbenzamide emerges as a valuable and versatile chemical intermediate. Its substituted aromatic ring provides a synthetically tractable platform for building molecular complexity, making it a sought-after building block for researchers and drug development professionals. This guide provides an in-depth technical overview of its core properties, synthesis, and proven utility, grounded in established chemical principles.

Core Physicochemical Properties

A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data are critical for reaction planning, safety assessment, and purification strategies.

| Property | Value | Source |

| CAS Number | 886502-05-2 | [2] |

| Molecular Formula | C₈H₈FNO | [2] |

| Molecular Weight | 153.15 g/mol | [2] |

| Appearance | Typically an off-white or white solid | General Knowledge |

| SMILES | O=C(N)C1=CC=CC(F)=C1C | [2] |

Strategic Synthesis of 3-Fluoro-2-methylbenzamide

The efficient synthesis of 3-Fluoro-2-methylbenzamide is paramount to its use as an intermediate. The most logical and industrially scalable approach involves a two-stage process: the synthesis of the carboxylic acid precursor followed by its amidation.

Stage 1: Synthesis of the Precursor, 3-Fluoro-2-methylbenzoic Acid

The precursor, 3-Fluoro-2-methylbenzoic acid (CAS 699-90-1), is itself a key building block.[3][4][5] While several synthetic routes exist, a common and illustrative pathway begins with a readily available aniline derivative, such as 2-methyl-3-amino-toluene, and employs classic aromatic chemistry transformations. The Sandmeyer reaction, a robust method for converting aryl amines into aryl halides via a diazonium salt, is particularly well-suited for introducing the fluorine atom.[6][7][8]

The logical flow for this synthesis is outlined below.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from prematurely decomposing.

-

Fluorination: While classic Sandmeyer reactions use copper(I) salts, fluorination is typically achieved via the Balz-Schiemann reaction.[9] This involves forming the diazonium tetrafluoroborate salt, which is then isolated and thermally decomposed to yield the aryl fluoride. This method is effective for producing fluorinated arenes.[9]

-

Oxidation: Oxidation of the methyl group to a carboxylic acid is a standard transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose, converting the alkylbenzene into the corresponding benzoic acid.

Stage 2: Amidation of 3-Fluoro-2-methylbenzoic Acid

With the carboxylic acid precursor in hand, the final step is the formation of the amide bond. Direct reaction between a carboxylic acid and ammonia is generally inefficient due to the formation of a thermodynamically stable and unreactive ammonium carboxylate salt.[10] Therefore, activation of the carboxylic acid is necessary. The most reliable and widely used method is the conversion to a highly reactive acyl chloride intermediate.

Causality Behind Experimental Choices:

-

Activation: Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides.[2][11][12] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[12]

-

Amination: The resulting acyl chloride is a highly reactive electrophile. It readily reacts with a nucleophile like ammonia to form the stable amide bond in what is known as a Schotten-Baumann reaction.[10] Using excess ammonia ensures the reaction goes to completion and neutralizes the HCl byproduct generated during the reaction.[11]

Reactivity and Application as a Synthetic Intermediate

The value of 3-Fluoro-2-methylbenzamide lies in its potential for further chemical modification, serving as a scaffold for more complex molecules. The fluorine atom and the ortho-methyl group sterically and electronically influence the reactivity of the aromatic ring, while the primary amide group offers its own set of reaction possibilities.

While direct examples of pharmaceuticals synthesized from this specific isomer are not prevalent in public literature, its structural motifs are highly relevant. Closely related fluorinated benzamides are crucial intermediates in the synthesis of major pharmaceuticals. For instance, 4-Bromo-2-fluoro-N-methylbenzamide is a key intermediate in the synthesis of Enzalutamide , an androgen receptor inhibitor used to treat prostate cancer.[13][14] Similarly, fluorinated benzoyl chlorides are used to synthesize drugs like Avacopan , demonstrating the importance of this chemical class.[15]

The precursor, 3-fluoro-2-methylbenzoic acid, is a documented building block for novel sodium-glucose transporter 2 (SGLT2) inhibitors and also finds use in the synthesis of bent-core liquid crystals.[3] This strongly suggests that 3-Fluoro-2-methylbenzamide is a prime candidate for derivatization in these and other research areas.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis of 3-Fluoro-2-methylbenzamide.

Protocol 1: Synthesis of 3-Fluoro-2-methylbenzoyl Chloride

Objective: To activate the carboxylic acid for subsequent amination.

Methodology:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2-methylbenzoic acid (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (approx. 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Once the addition is complete, gently heat the reaction mixture to reflux (approx. 70-80 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-Fluoro-2-methylbenzoyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.[12]

Protocol 2: Synthesis of 3-Fluoro-2-methylbenzamide from Acyl Chloride

Objective: To form the final amide product via nucleophilic acyl substitution.

Methodology:

-

Cool a flask containing concentrated aqueous ammonia (NH₄OH) (a large excess, e.g., 10-20 eq) in an ice bath (0-5 °C).

-

Dissolve the crude 3-Fluoro-2-methylbenzoyl chloride from Protocol 1 in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

-

Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution. The dropwise addition is crucial to control the exothermic reaction. A white precipitate of the amide should form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration.

-

Wash the solid product with cold water to remove any ammonium salts, followed by a small amount of cold solvent (e.g., DCM) to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to yield 3-Fluoro-2-methylbenzamide. Purity can be assessed by techniques such as NMR or melting point analysis, and the product can be further purified by recrystallization if necessary.

Conclusion and Future Outlook

3-Fluoro-2-methylbenzamide stands as a strategically important intermediate, embodying the principles of modern medicinal and materials chemistry. Its synthesis from readily available precursors is achieved through robust and well-understood chemical transformations. The presence of three distinct functional handles—the fluorine, the methyl group, and the amide—provides a rich platform for derivatization, enabling the exploration of diverse chemical space. As the demand for novel, high-performance pharmaceuticals and materials continues to grow, the utility of well-designed, fluorinated building blocks like 3-Fluoro-2-methylbenzamide is set to expand, offering a reliable starting point for the innovations of tomorrow.

References

- 1st Scientific. (n.d.). 3-Fluoro-2-methylbenzamide.

- Wikipedia. (2023). Sandmeyer reaction.

- Grimaud, L., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Journal of the American Chemical Society.

- Homework.Study.com. (n.d.). An amide is formed from a carboxylic acid by a reaction with...

- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis.

- Barma, D. K., et al. (2003). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters.

- JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions.

- Ossila. (n.d.). 3-Fluoro-2-methylbenzoic acid | CAS 699-90-1.

- PubChem. (n.d.). 3-fluoro-2-methyl-N-phenylbenzamide.

- SpectraBase. (n.d.). Benzamide, 3-chloro-2-fluoro-N-(3-chloro-2-fluorobenzoyl)-N-methyl-.

- Ward, J. S., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank.

- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals.

- Oakwood Chemical. (n.d.). 3-Fluoro-2-methylbenzoic acid.

- PubChem. (n.d.). 2-fluoro-N-methylbenzamide.

- Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed.

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3.

- Benchchem. (n.d.). 3-Fluoro-4-(2-hydroxyphenoxy)benzamide.

- Ozerskaya, P. A., et al. (2022).

- PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methylbenzamide (C8H7ClFNO).

- Chemdiv. (n.d.). Compound 3-fluoro-N-(3-fluoro-2-methylphenyl)benzamide.

- ChemicalBook. (n.d.). 3-FLUORO-2-METHYLBENZOIC ACID.

- Ilardi, E. A., et al. (2014). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceutical Companies. Journal of Medicinal Chemistry.

- Pharmaffiliates. (n.d.). CAS No : 52833-63-3 | Product Name : 2-Fluoro-N-methylbenzamide.

- BLD Pharm. (n.d.). 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide.

Sources

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. 3-Fluoro-2-methylbenzoic acid [oakwoodchemical.com]

- 5. 3-FLUORO-2-METHYLBENZOIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. homework.study.com [homework.study.com]

- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 13. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 14. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 15. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3-Fluoro-2-methylbenzamide: A Technical Guide

Introduction

3-Fluoro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its biological activity and material properties are intrinsically linked to its molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for elucidating and confirming the chemical structure of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Fluoro-2-methylbenzamide, offering insights for researchers, scientists, and drug development professionals.

Due to the limited availability of published experimental spectra for 3-Fluoro-2-methylbenzamide, this guide presents predicted data based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. The provided data serves as a benchmark for the structural verification of synthesized 3-Fluoro-2-methylbenzamide.

Molecular Structure and Key Features

The structure of 3-Fluoro-2-methylbenzamide incorporates a benzene ring substituted with a fluorine atom, a methyl group, and a primary amide group. The relative positions of these substituents dictate the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 3-Fluoro-2-methylbenzamide, both ¹H and ¹³C NMR are invaluable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Fluoro-2-methylbenzamide is expected to exhibit distinct signals for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine and amide groups and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data for 3-Fluoro-2-methylbenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | m | 1H | Aromatic CH |

| ~ 7.1 - 7.3 | m | 2H | Aromatic CH |

| ~ 5.5 - 6.5 | br s | 2H | -CONH₂ |

| ~ 2.4 | s | 3H | -CH₃ |

Interpretation and Causality:

-

Aromatic Protons (δ 7.1 - 7.5): The three protons on the benzene ring will appear as a complex multiplet in the downfield region of the spectrum. The exact chemical shifts and coupling patterns are influenced by both the fluorine and methyl substituents.

-

Amide Protons (δ 5.5 - 6.5): The two protons of the primary amide group are expected to appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift of these protons can be highly dependent on the solvent and concentration.[1]

-

Methyl Protons (δ ~2.4): The three protons of the methyl group will give rise to a sharp singlet. Its upfield position relative to the aromatic protons is due to the shielding effect of the adjacent sp³ carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-Fluoro-2-methylbenzamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (Amide) |

| ~ 160 - 164 (d, ¹JCF) | C-F |

| ~ 135 - 140 | C-CONH₂ |

| ~ 130 - 135 | C-CH₃ |

| ~ 125 - 130 | Aromatic CH |

| ~ 120 - 125 (d, ²JCF) | Aromatic CH |

| ~ 115 - 120 (d, ²JCF) | Aromatic CH |

| ~ 15 - 20 | -CH₃ |

Interpretation and Causality:

-

Carbonyl Carbon (δ ~168 - 172): The carbon of the amide carbonyl group is expected to be the most downfield signal due to the strong deshielding effect of the double bond to oxygen.[2]

-

Aromatic Carbons (δ ~115 - 164): The six aromatic carbons will have distinct chemical shifts. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons will also show smaller couplings (²JCF). The carbons attached to the amide and methyl groups will have their chemical shifts influenced by the electronic effects of these substituents.[3]

-

Methyl Carbon (δ ~15 - 20): The methyl carbon will appear at the most upfield region of the spectrum, characteristic of sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3-Fluoro-2-methylbenzamide

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 3350 - 3180 | Strong, Broad | N-H stretch (Amide) |

| 3030 - 3100 | Medium | C-H stretch (Aromatic) |

| 2850 - 2960 | Medium | C-H stretch (Methyl) |

| ~ 1660 | Strong | C=O stretch (Amide I) |

| ~ 1600 | Medium | N-H bend (Amide II) |

| 1450 - 1600 | Medium to Weak | C=C stretch (Aromatic) |

| 1200 - 1300 | Strong | C-N stretch |

| 1000 - 1100 | Strong | C-F stretch |

Interpretation and Causality:

-

N-H Stretching (3350 - 3180 cm⁻¹): The two N-H bonds of the primary amide will give rise to two distinct, broad absorption bands in this region. The broadening is a result of hydrogen bonding.[4][5]

-

C=O Stretching (Amide I, ~1660 cm⁻¹): A strong and sharp absorption band corresponding to the carbonyl stretch is a characteristic feature of amides. Its position is influenced by conjugation with the aromatic ring.

-

N-H Bending (Amide II, ~1600 cm⁻¹): This band arises from the in-plane bending of the N-H bond.

-

C-F Stretching (1000 - 1100 cm⁻¹): A strong absorption in this region is indicative of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-Fluoro-2-methylbenzamide

| m/z | Ion |

| 153 | [M]⁺ (Molecular Ion) |

| 136 | [M - NH₃]⁺ |

| 108 | [M - CONH₂]⁺ |

| 95 | [C₆H₄F]⁺ |

Interpretation and Causality:

-

Molecular Ion ([M]⁺, m/z 153): The peak corresponding to the intact molecule with a single positive charge is expected to be observed. Its mass confirms the molecular formula (C₈H₈FNO).[6]

-

Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation upon ionization. Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. The loss of an amino radical (•NH₂) or ammonia (NH₃) is a common fragmentation pathway. Cleavage of the C-C bond between the carbonyl group and the aromatic ring can also occur. The presence of fluorine will influence the fragmentation, often leading to fluorine-containing fragments.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-2-methylbenzamide in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically using a broadband proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Key Relationships

Structure and Key NMR Correlations

Caption: Correlation of molecular structure with predicted NMR shifts.

Spectroscopic Workflow for Structural Elucidation

Caption: Workflow for the spectroscopic identification of 3-Fluoro-2-methylbenzamide.

References

-

Chemistry LibreTexts. 14.19: ¹³C NMR Spectroscopy. [Link]

- Mohan, H. Mass spectra of fluorocarbons.

-

MSU Chemistry. Proton NMR Table. [Link]

-

National Institute of Standards and Technology. Benzamide. [Link]

-

National Institute of Standards and Technology. Benzamide, N-methyl-. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA.... [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-methylbenzamide is a substituted aromatic amide of interest in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties, particularly aqueous and organic solubility, as well as its chemical stability, is fundamental to its application. Poor solubility can impede bioavailability and formulation, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities. This guide provides a detailed examination of the theoretical and practical aspects of the solubility and stability of 3-Fluoro-2-methylbenzamide. It outlines authoritative, step-by-step protocols for experimental determination and discusses the underlying chemical principles that govern its behavior.

Introduction and Molecular Overview

The benzamide scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The introduction of substituents like fluorine and methyl groups can significantly modulate a molecule's properties, including metabolic stability, membrane permeation, and binding affinity. 3-Fluoro-2-methylbenzamide combines the electron-withdrawing effect of a fluorine atom with the steric and electronic influence of an ortho-methyl group, creating a unique physicochemical profile that warrants detailed investigation. This document serves as a comprehensive resource for researchers, providing the foundational knowledge and practical methodologies required to assess the solubility and stability of this compound.

Physicochemical Properties

A summary of the core physicochemical properties of 3-Fluoro-2-methylbenzamide is essential for predicting its behavior. While experimental data is sparse, key parameters can be calculated using established computational models.

| Property | Value / Predicted Value | Source |

| Molecular Formula | C₈H₈FNO | [1] |

| Molecular Weight | 153.15 g/mol | [1] |

| CAS Number | 886502-05-2 | [1] |

| Predicted LogP | ~1.5 - 2.0 | Computational Estimation[2][3] |

| Predicted Aqueous Solubility | Low to Moderate | Computational Estimation[4] |

| Predicted pKa (Amide Proton) | ~17 (Very Weakly Acidic) | General Amide Chemistry |

| Appearance | Off-white to slight yellow solid | [5] |

Note: Predicted values are estimations and should be confirmed by experimental data.

Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to absorption and bioavailability in physiological systems.

Theoretical Considerations

The solubility of 3-Fluoro-2-methylbenzamide is governed by the interplay of its functional groups:

-

Benzene Ring & Methyl Group: These nonpolar moieties contribute to hydrophobicity, favoring solubility in organic solvents and limiting aqueous solubility.

-

Amide Group (-CONH₂): This polar group is capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which enhances solubility in polar protic solvents, including water.

-

Fluorine Atom: The electronegative fluorine atom can modulate the electronic distribution of the aromatic ring and participate in intermolecular interactions, but its overall effect on solubility can be complex, sometimes increasing lipophilicity.[6]

Disrupting molecular planarity and symmetry can decrease crystal packing energy, which often leads to an increase in aqueous solubility.[7] The ortho-methyl group relative to the amide may cause some torsion, potentially improving solubility compared to a planar analogue.

General Solubility Behavior

-

Aqueous Solubility: Expected to be low. The amide group provides some polarity, but the aromatic ring and methyl group are significant hydrophobic contributors. Solubility will likely be pH-independent across the physiological range as the amide group is not readily ionizable.

-

Organic Solubility: Expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, owing to the polarity of the amide group. Solubility in nonpolar solvents like hexanes or toluene is likely to be limited.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] This protocol is aligned with guidelines from regulatory bodies like the WHO.[6]

Objective: To determine the concentration of 3-Fluoro-2-methylbenzamide in a saturated solution at equilibrium.

Materials:

-

3-Fluoro-2-methylbenzamide (pure, solid form)

-

Selected solvents (e.g., Purified Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Shaking incubator or orbital shaker capable of maintaining constant temperature (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or UPLC-MS method for quantification

Procedure:

-